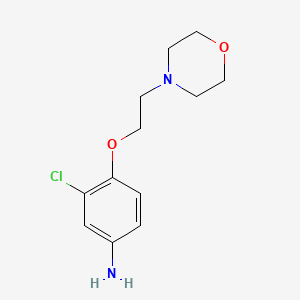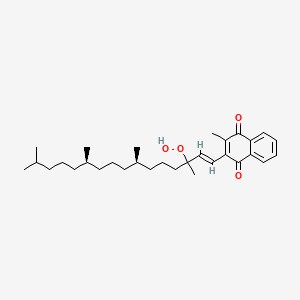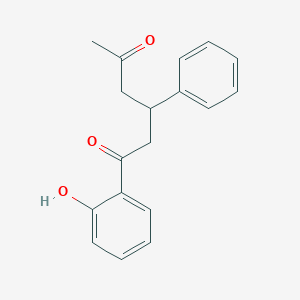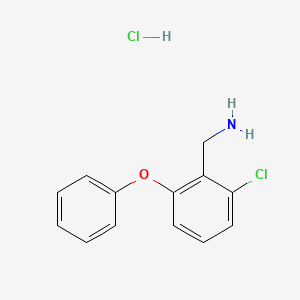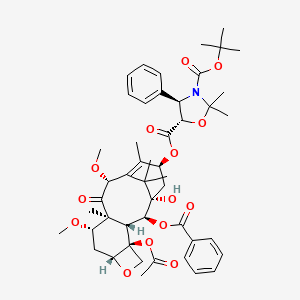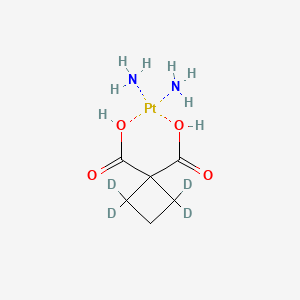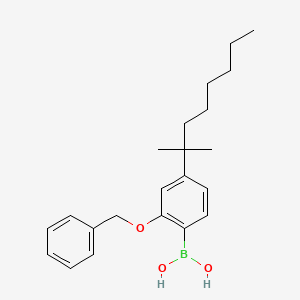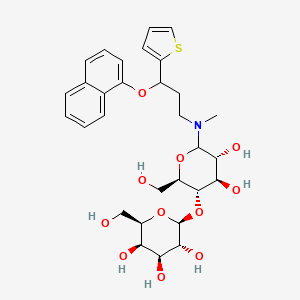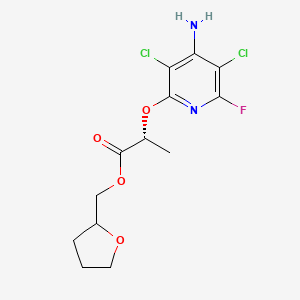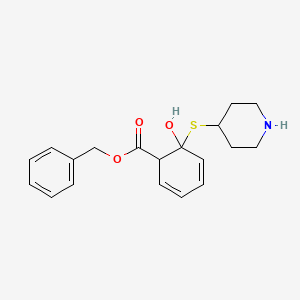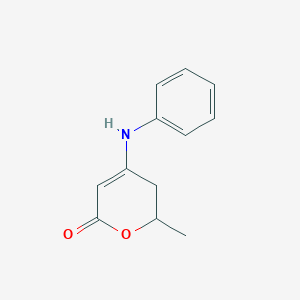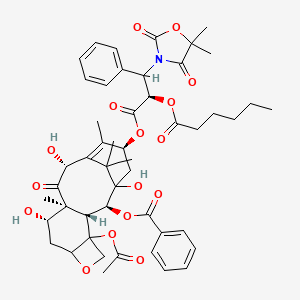![molecular formula C20H15N7O2S B13842164 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide CAS No. 1454653-92-9](/img/structure/B13842164.png)
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety fused with a triazolo-pyrazine ring system, and an amino group attached to a benzenesulfonamide structure. This compound is of significant interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
The synthesis of 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinoline and triazolo-pyrazine intermediates. These intermediates are then coupled through nucleophilic substitution reactions.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group, where different nucleophiles can replace the sulfonamide moiety.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Applications De Recherche Scientifique
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for biological studies.
Medicine: Due to its structural features, it is investigated for its potential as an anticancer agent and for other therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The quinoline and triazolo-pyrazine moieties are known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant activity against bacterial DNA gyrase and topoisomerase IV .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline and triazolo-pyrazine derivatives. Compared to these compounds, 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide is unique due to its combined structural features, which enhance its biological activity. Some similar compounds are:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their antimicrobial properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines: Exhibiting significant antibacterial activity.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Investigated for their dual c-Met/VEGFR-2 inhibitory activities .
Propriétés
Numéro CAS |
1454653-92-9 |
|---|---|
Formule moléculaire |
C20H15N7O2S |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
3-[(5-quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C20H15N7O2S/c21-30(28,29)16-6-3-5-15(9-16)24-20-25-19-12-22-11-18(27(19)26-20)14-8-13-4-1-2-7-17(13)23-10-14/h1-12H,(H,24,26)(H2,21,28,29) |
Clé InChI |
SSWQLXQZIWRWDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC4=NC(=NN34)NC5=CC(=CC=C5)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


